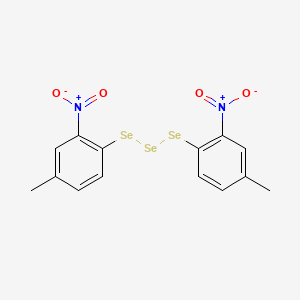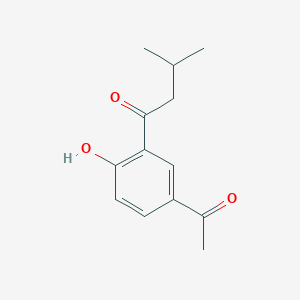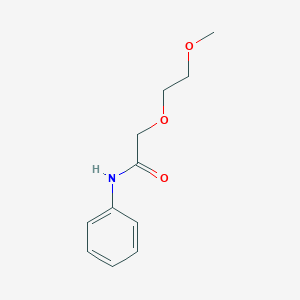
Butanamide, N-cyclohexyl-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-cyclohexyl-2,2-dimethyl- is an organic compound with the molecular formula C12H23NO. It is also known as N-Cyclohexyl-2,2-dimethylbutanamide. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. The structure of Butanamide, N-cyclohexyl-2,2-dimethyl- consists of a butanamide backbone with a cyclohexyl group and two methyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-cyclohexyl-2,2-dimethyl- can be achieved through the reaction of 2,2-dimethylbutanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-cyclohexyl-2,2-dimethyl- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-cyclohexyl-2,2-dimethyl- can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Yields 2,2-dimethylbutanoic acid and cyclohexylamine.
Reduction: Produces N-cyclohexyl-2,2-dimethylbutylamine.
Substitution: Results in the formation of substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-cyclohexyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of Butanamide, N-cyclohexyl-2,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Butanamide, N-cyclohexyl-2,2-dimethyl- can be compared with other similar compounds, such as:
N,N-Dimethylbutanamide: Similar structure but with two methyl groups instead of a cyclohexyl group.
N-Cyclohexylbutyramide: Similar structure but without the two methyl groups on the butanamide backbone.
Uniqueness
The presence of the cyclohexyl group and the two methyl groups in Butanamide, N-cyclohexyl-2,2-dimethyl- imparts unique steric and electronic properties, making it distinct from other amides. These structural features can influence its reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
62384-12-7 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
N-cyclohexyl-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-4-12(2,3)11(14)13-10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
ZVOYMJKDVWUYGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


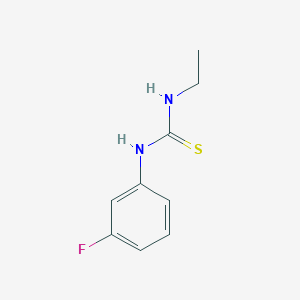

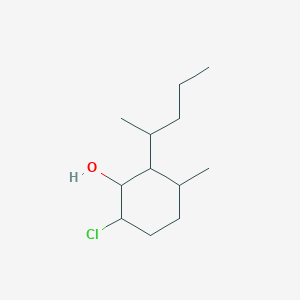

![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)


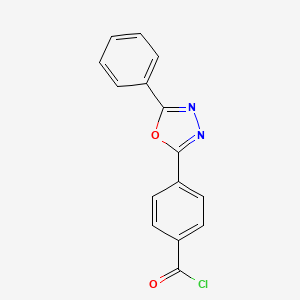
![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)
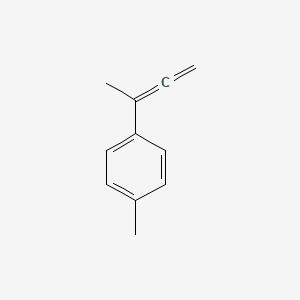
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
